3-(2,4,5-Trimethylphenyl)-1-propene
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Overview
Description
3-(2,4,5-Trimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4,5-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene (pseudocumene) with propene. One common method is the Friedel-Crafts alkylation, where pseudocumene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethylphenyl)-1-propene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: 2,4,5-Trimethylbenzoic acid, 2,4,5-Trimethylbenzyl alcohol.
Reduction: 3-(2,4,5-Trimethylphenyl)propane.
Substitution: Various halogenated and nitrated derivatives.
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethylphenylmethanol
- 2,4,5-Trimethylacetophenone
- 2,4,5-Trimethylbenzoic acid
Uniqueness
The presence of the propene group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2,4-trimethyl-5-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXTPCHUMMTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505910 |
Source
|
Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58474-27-4 |
Source
|
Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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